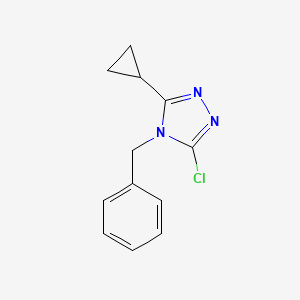
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Vorbereitungsmethoden
The synthesis of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole typically involves multistep synthetic routes. One common method starts with the preparation of the appropriate thiourea, followed by S-alkylation with 1,3-propane sultone and subsequent ring closure to form the triazole ring . Industrial production methods often involve similar steps but are optimized for higher yields and scalability .
Analyse Chemischer Reaktionen
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole can be compared with other similar compounds in the 1,2,4-triazole family, such as:
Fluconazole: A well-known antifungal agent containing the 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H12ClN3 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
4-benzyl-3-chloro-5-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C12H12ClN3/c13-12-15-14-11(10-6-7-10)16(12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI-Schlüssel |
KMZCUPVOJHPYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
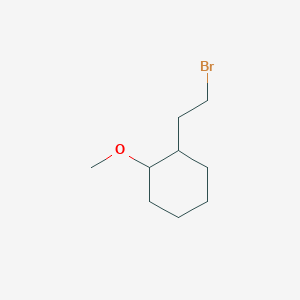
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
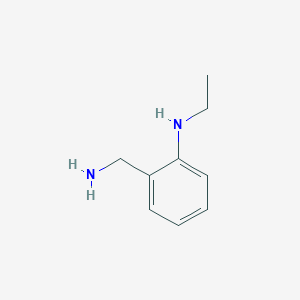
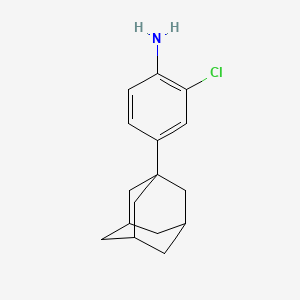
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)

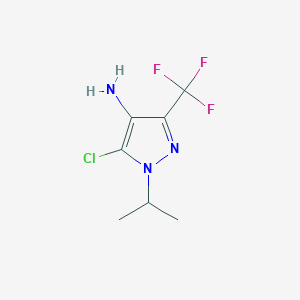
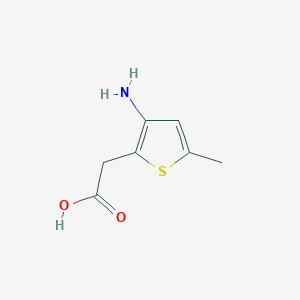

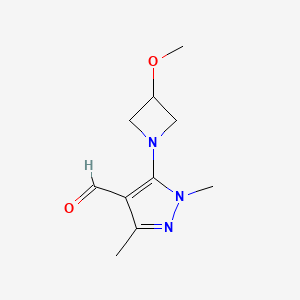
![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
